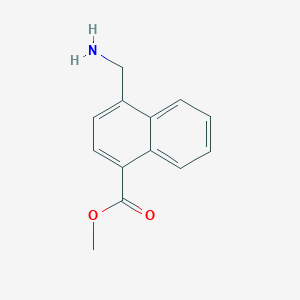

Methyl 4-(aminomethyl)-1-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)naphthalene-1-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3 |

InChI Key |

MOIDNYZZJLWUOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)CN |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 4 Aminomethyl 1 Naphthoate and Its Derivatives

Convergent and Divergent Synthesis Strategies for Complex Analogs

The construction of complex analogs of Methyl 4-(aminomethyl)-1-naphthoate benefits from both convergent and divergent synthetic designs, allowing for the rapid generation of molecular diversity.

A divergent strategy is often the most practical approach for this class of compounds. The synthesis typically commences with a common, pre-functionalized naphthalene (B1677914) intermediate, which is then elaborated in the final steps to yield a library of analogs. For instance, a key intermediate such as 4-cyano-1-naphthoic acid can be synthesized and subsequently esterified with various alcohols to produce a range of esters. The cyano group can then be reduced to the primary amine, or subjected to different transformations to yield N-substituted aminomethyl derivatives. This approach is highly efficient as it postpones the introduction of diversity to the later stages of the synthesis.

A convergent strategy , while less common for this specific target, could be envisioned for more complex derivatives. This would involve the synthesis of two or more complex fragments that are then coupled together. For example, a fragment containing the aminomethyl group and another containing the esterified naphthalene core could be joined via a cross-coupling reaction. Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, are powerful tools for forging carbon-carbon bonds in the assembly of naphthalene derivatives from separate building blocks. rsc.org For instance, a boronic acid derivative of one fragment could be coupled with a halogenated version of the other. The "building-blocks approach" has been successfully used to synthesize a variety of naphthalene derivatives for applications in materials science. rsc.org

Stereoselective and Regioselective Functionalization of the Naphthalene Core

Controlling the position of substituents on the naphthalene ring is a significant synthetic challenge due to the multiple available positions for reaction. nih.govresearchgate.net Traditional electrophilic aromatic substitution reactions on unsubstituted naphthalene often yield mixtures of isomers, necessitating difficult purifications. nih.gov

Regioselectivity: Modern synthetic methods rely on C-H activation strategies using directing groups to achieve precise functionalization. researchgate.netnih.gov To obtain the 1,4-substitution pattern of this compound, a synthesis could begin with a 1-substituted naphthalene. A directing group at the C1 position can guide subsequent functionalization to the desired C4 or C8 positions. For example, a picolinamide (B142947) directing group on a 1-naphthylamine (B1663977) derivative has been used to facilitate silver(I)-catalyzed C4 amination. researchgate.net Similarly, starting with 1-naphthoic acid, a functional group can be installed at the C4 position through a directed process. The development of methodologies for regioselective functionalization of 1-substituted naphthalenes is a major focus of research. researchgate.netnih.gov

Stereoselectivity: While the parent this compound is achiral, derivatives with stereocenters are of significant interest. Stereoselectivity can be introduced at the aminomethyl group. For instance, the direct catalytic asymmetric alpha-aminomethylation of aldehydes has been demonstrated using chiral amine and amino acid catalysts, yielding protected gamma-amino alcohols with high enantioselectivity (up to 98% ee). nih.gov Adapting such a methodology to a 4-formyl-1-naphthoate precursor could provide a direct route to chiral aminomethyl derivatives.

Advanced Catalytic Approaches in the Formation of the Aminomethyl and Ester Moieties

The efficient and selective formation of the ester and aminomethyl groups is critical. Modern catalysis offers mild and high-yielding alternatives to classical methods.

Ester Formation: The methyl ester moiety is typically formed via Fischer esterification of the corresponding carboxylic acid (4-(aminomethyl)-1-naphthoic acid or a protected precursor) with methanol (B129727), often catalyzed by a strong acid like hydrochloric acid. google.com For more sensitive substrates, milder, catalytically driven methods are preferred. A catalytic amidation method that proceeds through a trifluoroethanol-derived active ester intermediate has been developed, highlighting the potential for catalytic activation of carboxyl groups for reactions with nucleophiles like alcohols. nih.gov

Aminomethyl Group Formation: The aminomethyl group is most commonly installed via the reduction of a nitrile (CN) group.

Catalytic Hydrogenation: The catalytic hydrogenation of a 4-cyano-1-naphthoate precursor is a highly effective method. Various catalysts can be employed, with Raney nickel, palladium on carbon (Pd/C), or cobalt(II) chloride with sodium borohydride (B1222165) being common choices for reducing nitriles to primary amines. google.com

Mannich Reaction: The Mannich reaction provides an alternative route, involving the aminoalkylation of a suitable naphthalene precursor with formaldehyde (B43269) and a primary or secondary amine. nih.gov This method is particularly useful for synthesizing N-substituted derivatives directly. rasayanjournal.co.in

The table below summarizes various catalytic approaches for these key transformations.

| Transformation | Precursor | Catalytic System | Conditions | Product |

| Esterification | 4-(aminomethyl)-1-naphthoic acid | Hydrochloric Acid in Methanol | Reflux | This compound |

| Nitrile Reduction | Methyl 4-cyano-1-naphthoate | Raney Nickel, H₂ | High pressure, elevated temp. | This compound |

| Nitrile Reduction | Methyl 4-cyano-1-naphthoate | Pd/C, H₂ | Moderate pressure, RT | This compound |

| Nitrile Reduction | Methyl 4-cyano-1-naphthoate | CoCl₂ / NaBH₄ | Methanol, RT | This compound |

| Aminomethylation | 1-Naphthoic acid ester | Formaldehyde, Amine, Acid/Base | Varies | N-substituted aminomethyl derivative |

This table presents plausible catalytic systems based on established chemical principles for analogous structures.

Novel Precursor Derivatization and Transformation Pathways

Innovation in the synthesis of this compound often lies in the development of novel precursors and the pathways to transform them. Instead of starting from naphthalene itself, more elaborate starting materials can streamline the synthesis.

One innovative strategy involves a "nitrogen-to-carbon transmutation," where an isoquinoline (B145761) derivative is converted into a naphthalene. nih.gov This method allows the extensive chemistry of isoquinoline C-H functionalization to be leveraged for the synthesis of complexly substituted naphthalenes. nih.gov For example, a suitably substituted isoquinolinium salt can react with a Wittig reagent to form a triene intermediate, which then undergoes 6π-electrocyclization and elimination to yield the naphthalene core. researchgate.net

Domino reactions using Morita-Baylis-Hillman (MBH) acetates also offer a powerful route to highly functionalized naphthalenes in a single, efficient step. nih.gov These reactions rapidly assemble complex molecular architectures that can serve as advanced precursors to the target molecule. nih.gov

The synthesis of key precursors, such as 4-cyano-1-naphthoic acid, can be achieved through multi-step sequences starting from simpler naphthalene derivatives like 1-bromo-4-cyanonaphthalene or by applying modern annulation reactions, such as the palladium-catalyzed reaction between 2-bromobenzaldehydes and N-sulfonylhydrazones. thieme-connect.com

High-Throughput Synthesis and Parallel Optimization of Reaction Conditions

To accelerate the discovery and development of derivatives of this compound, high-throughput synthesis and parallel optimization techniques are invaluable. These approaches, often associated with combinatorial chemistry, allow for the rapid screening of numerous reaction parameters to identify optimal conditions. rasayanjournal.co.in

For a key step like the catalytic reduction of Methyl 4-cyano-1-naphthoate, a parallel reactor system can be employed to simultaneously test a matrix of variables. This could include different catalysts (e.g., Pd/C, PtO₂, Raney Ni), solvents (e.g., methanol, ethanol, ethyl acetate), hydrogen pressures, and temperatures. Each reaction well can be analyzed by techniques like LC-MS to determine the yield and purity of the desired product, this compound.

The following table illustrates a hypothetical parallel optimization experiment for the nitrile reduction step.

| Reactor # | Catalyst (mol%) | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |

| 1 | Pd/C (5%) | Methanol | 50 | 25 | 85 |

| 2 | Pd/C (5%) | Ethanol | 50 | 25 | 82 |

| 3 | PtO₂ (5%) | Methanol | 50 | 25 | 75 |

| 4 | Raney Ni (10%) | Methanol | 500 | 50 | 91 |

| 5 | Pd/C (5%) | Methanol | 100 | 25 | 88 |

| 6 | Pd/C (5%) | Methanol | 50 | 40 | 86 |

| 7 | Raney Ni (10%) | Ethanol | 500 | 50 | 90 |

| 8 | Pd/C (2%) | Methanol | 50 | 25 | 78 |

This interactive table demonstrates a hypothetical screening process. The data is for illustrative purposes to show how high-throughput methods can be applied to optimize a reaction.

This systematic approach allows for the rapid identification of the most efficient and cost-effective conditions for synthesis on a larger scale, significantly accelerating the research and development process.

Detailed Chemical Reactivity and Mechanistic Investigations

Exploration of Electrophilic and Nucleophilic Characteristics of the Naphthoate Ester

The chemical persona of Methyl 4-(aminomethyl)-1-naphthoate is distinctly dualistic, possessing both nucleophilic and electrophilic centers.

The primary amine of the aminomethyl group is the principal nucleophilic center . The lone pair of electrons on the nitrogen atom can readily attack electron-deficient species. This nucleophilicity is fundamental to many of the reactions this moiety undergoes, such as amidation and alkylation.

Conversely, the carbonyl carbon of the naphthoate ester is the primary electrophilic center . The polarization of the carbon-oxygen double bond, enhanced by the electronegativity of the two oxygen atoms, renders this carbon susceptible to attack by nucleophiles. This electrophilicity is key to reactions like hydrolysis and transamidation.

The naphthalene (B1677914) ring itself can act as a nucleophile in electrophilic aromatic substitution reactions, a reactivity that is modulated by the electronic effects of its substituents. The ester group is electron-withdrawing and deactivating, while the aminomethyl group is activating.

Table 1: Key Reactive Centers in this compound

| Functional Group | Reactive Center | Chemical Character | Typical Reactions |

|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | Nitrogen Atom | Nucleophilic | Amidation, Alkylation, Heterocycle Formation |

| Naphthoate Ester (-COOCH₃) | Carbonyl Carbon | Electrophilic | Hydrolysis, Transamidation, Reduction |

| Naphthalene Ring | Aromatic Carbons | Nucleophilic | Electrophilic Aromatic Substitution |

Reactivity Studies of the Aminomethyl Functionality: Amidation, Alkylation, and Heterocycle Formation

The aminomethyl group is a versatile handle for synthetic modifications, enabling the construction of more complex molecular architectures.

Amidation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or other activated esters to form the corresponding amides. These reactions typically proceed under basic conditions or with coupling agents to activate the carboxylic acid. The direct amidation of esters with amines can be a reversible, equilibrium-limited process. nih.govresearchgate.net The removal of the alcohol byproduct (methanol in this case) can drive the reaction to completion. nih.gov Studies on similar amidation reactions show they can be catalyzed by acids or mediated by silicon-based reagents. ijirset.comnih.gov

Alkylation: As a nucleophile, the aminomethyl group can be alkylated by reaction with alkyl halides. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions. Reductive amination is another strategy to achieve alkylation, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Heterocycle Formation: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. For instance, reaction with suitable dicarbonyl compounds or their equivalents can lead to the formation of pyrroles or other heterocyclic systems. Tandem reactions involving the aminomethyl group are a powerful tool for building polyfunctionalized nitrogen heterocycles. nih.gov

Table 2: Representative Reactions of the Aminomethyl Functionality

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Amidation | Acetyl Chloride | N-acetyl derivative | Aprotic solvent, base (e.g., triethylamine) |

| Alkylation | Methyl Iodide | N-methylated derivative(s) | Polar solvent, base |

| Heterocycle Formation | 2,5-Hexanedione (Paal-Knorr) | N-substituted pyrrole | Acid catalyst, heat |

Unraveling Intramolecular Cyclization and Rearrangement Mechanisms

The proximity of the aminomethyl and naphthoate ester groups in this compound allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: Under specific conditions, the nucleophilic amino group can attack the electrophilic ester carbonyl, leading to an intramolecular aminolysis reaction. This would result in the formation of a lactam, a cyclic amide. Studies on the analogous 2-aminomethylbenzoic acid esters show that this cyclization to form phthalimidine is subject to general base and general acid catalysis. acs.org The excellent steric fit of the nucleophile to the reaction center in such ortho-disubstituted aromatic systems can lead to extraordinarily rapid reaction rates compared to intermolecular counterparts. acs.org For the 1,4-disubstituted naphthalene system, the geometric constraints would be different, but cyclization to form a seven-membered lactam ring remains a plausible transformation, likely requiring specific catalytic conditions.

Rearrangement Mechanisms: While major rearrangements of the naphthalene core are energetically unfavorable, haptotropic rearrangements are known in organometallic complexes of naphthalene, where a metal fragment migrates from one ring to another. libretexts.org In the context of the free organic molecule, rearrangements are less common but could potentially be initiated under high-energy conditions or through specific catalytic cycles involving radical intermediates.

Investigation of Aromatic Substitution and Dearomatization Pathways

Aromatic Substitution: The naphthalene ring system is more reactive towards electrophilic substitution than benzene. msu.edumit.edu The outcome of such a reaction on this compound is directed by the interplay of its two substituents.

The methyl ester group at the C1 position is electron-withdrawing and deactivating. It directs incoming electrophiles primarily to the C5 and C8 positions of the adjacent ring.

The aminomethyl group at the C4 position is activating and directs incoming electrophiles to the ortho positions (C3 and C5).

The combined effect suggests that electrophilic substitution would be strongly favored at the C5 position, which is activated by the aminomethyl group and less sterically hindered than C3. The C3 position is sterically shielded by both adjacent substituents. The directing influences of the two groups are thus cooperative towards the C5 position. mit.edu It is important to note that the primary amine is often protected during such reactions to prevent side reactions with the electrophile.

Dearomatization Pathways: The conversion of flat aromatic compounds into three-dimensional alicyclic frameworks is a powerful synthetic strategy. nih.govnih.gov Naphthalene derivatives can undergo dearomatization through various methods, including reduction, oxidation, and transition-metal-catalyzed reactions. nih.govrsc.org Palladium-catalyzed reactions have proven particularly effective for the dearomatization of naphthalenes. nih.govnih.govrsc.orgnist.gov These can involve intramolecular processes where a tethered nucleophile attacks the aromatic ring activated by the metal catalyst, or intermolecular reactions. Given the structure of this compound, it could be a substrate for intramolecular dearomatization if the aminomethyl group is modified to include a suitable tether, or for intermolecular dearomatization reactions. nih.govnih.govrsc.org

Advanced Kinetic and Thermodynamic Analysis of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound specifically are not widely available in the literature. However, analysis can be performed by drawing parallels with similar systems.

Kinetic Analysis: The kinetics of amidation reactions involving methyl esters and amines have been studied. nih.govijirset.com These reactions are often found to be reversible, and their rate can be influenced by temperature, catalyst concentration, and the removal of the methanol (B129727) byproduct. nih.govijirset.com For instance, a kinetic study of amidation using sulfuric acid catalyst showed the activation energy to be approximately 2465 cal/mol. ijirset.com For the intramolecular aminolysis of 2-aminomethylbenzoate esters, second-order rate constants (k_OH) for hydroxide (B78521) catalysis are exceptionally high, on the order of 10⁵ to 10⁷ M⁻¹s⁻¹, demonstrating significant rate acceleration due to the intramolecular nature of the reaction. acs.org

Thermodynamic Analysis: The thermodynamic properties of a reaction determine its equilibrium position. Standard enthalpies of formation have been determined for naphthalene and its simple derivatives like 1-naphthoic acid and 2-naphthoic acid. nist.govwordpress.com The resonance energy of naphthalene is approximately 255 kJ/mol, which contributes to its aromatic stability. chembk.com Any reaction, such as dearomatization, must overcome this stabilization energy. The stability of substitution products on the naphthalene ring is also a key thermodynamic factor. For instance, in the sulfonation of naphthalene, the 1-substituted product is formed faster (kinetic control), while the 2-substituted product is more stable (thermodynamic control) due to reduced steric hindrance. chembk.com In this compound, steric interactions between the peri-substituents at the C4 and C5 positions, and the C1 and C8 positions, would influence the thermodynamic stability of its various conformers and reaction products.

Table 3: Selected Thermodynamic Data for Naphthalene and Related Compounds

| Compound | Formula | Molar Mass (g·mol⁻¹) | Standard Molar Enthalpy of Formation (solid, kJ·mol⁻¹) | Melting Point (°C) |

|---|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | +78.53 | 80.2 |

| 1-Naphthalenecarboxylic acid | C₁₁H₈O₂ | 172.18 | -419.8 | 161 |

| 2-Naphthalenecarboxylic acid | C₁₁H₈O₂ | 172.18 | -426.3 | 184-186 |

| Methyl 1-naphthoate (B1232437) | C₁₂H₁₀O₂ | 186.21 | Data not available | 59.5 |

Data sourced from the NIST WebBook. nih.govnist.govwordpress.com Melting point for Methyl 1-naphthoate from ChemBK.

Advanced Spectroscopic and Structural Elucidation

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Methyl 4-(aminomethyl)-1-naphthoate, this technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.5 |

| β (°) | 98.5 |

| Volume (ų) | 1075 |

| Z | 4 |

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

In the ¹H NMR spectrum, the aromatic protons on the naphthalene (B1677914) ring would appear as a series of complex multiplets in the range of 7.0-8.5 ppm. The benzylic protons of the aminomethyl group would likely appear as a singlet or a doublet around 4.0-4.5 ppm, while the methyl protons of the ester group would be a sharp singlet at approximately 3.9 ppm. The amine protons might be observed as a broad singlet, and their chemical shift would be dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the ester would be found in the downfield region, around 167-170 ppm. The aromatic carbons would resonate between 120 and 135 ppm, and the methyl and aminomethyl carbons would appear in the upfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃:

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 (m) | 120 - 135 |

| -CH₂-NH₂ | ~4.2 (s) | ~45 |

| -NH₂ | variable (br s) | - |

| -COOCH₃ | ~3.9 (s) | ~52 |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes. mdpi.com These techniques are particularly sensitive to the presence of specific functional groups and intermolecular interactions like hydrogen bonding. nih.gov

For this compound, the FTIR and Raman spectra would be expected to show characteristic bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic naphthalene ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and aminomethyl groups would be in the 2800-3000 cm⁻¹ range. A strong absorption band corresponding to the C=O stretching of the ester group would be prominent around 1700-1720 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹), along with the characteristic vibrations of the naphthalene ring system. esisresearch.org

Expected Characteristic Vibrational Frequencies (in cm⁻¹):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | FTIR, Raman |

| C=O Stretch (Ester) | 1700 - 1720 | FTIR |

| C=C Stretch (Aromatic) | 1450 - 1600 | FTIR, Raman |

| N-H Bend | 1550 - 1650 | FTIR |

| C-O Stretch (Ester) | 1100 - 1300 | FTIR |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946 g/mol . In an HRMS experiment, the measured mass would be expected to be very close to this value.

Under electron ionization (EI), the molecule would likely undergo fragmentation. A plausible fragmentation pathway would involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion. Another likely fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the aminomethyl group, resulting in a stable naphthyl-containing cation.

Plausible Mass Spectrometry Fragments:

| Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₃H₁₃NO₂]⁺ | 215.0946 |

| [M - OCH₃]⁺ | [C₁₂H₁₀NO]⁺ | 184.0762 |

| [M - COOCH₃]⁺ | [C₁₁H₁₀N]⁺ | 156.0813 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments of Chiral Derivatives

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. nih.gov Since this compound is itself an achiral molecule, it would not exhibit any CD or ORD signals.

However, if a chiral center were introduced into the molecule, for example, by derivatizing the amine with a chiral auxiliary or by synthesizing a derivative with a stereocenter on the aminomethyl group, then chiroptical spectroscopy would become an invaluable tool for assigning the absolute configuration of the resulting stereoisomers. The naphthalene chromophore would give rise to characteristic Cotton effects in the CD and ORD spectra, and the sign and magnitude of these effects could be correlated with the stereochemistry at the chiral center, often with the aid of theoretical calculations. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including aromatic compounds like Methyl 4-(aminomethyl)-1-naphthoate. acs.orgmdpi.com

DFT calculations can elucidate the electronic structure by mapping electron density and defining molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for predicting chemical reactivity. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties.

Furthermore, DFT is employed to determine the thermodynamic stability of different molecular conformations and isomers. By optimizing the geometry of the molecule, DFT calculations can identify the lowest energy structure. Frequency calculations can then confirm that this structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide thermodynamic data like enthalpy and Gibbs free energy. researchgate.netnih.gov

In the context of reaction energetics, DFT is used to model the energy changes that occur during a chemical transformation. chemrevlett.com By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This profile reveals key kinetic and thermodynamic parameters, such as activation energies (ΔE‡) and reaction energies (ΔEr), which are essential for predicting reaction feasibility and rates. chemrevlett.com For a molecule like this compound, this could involve studying reactions at the aminomethyl group or the ester functionality.

Illustrative DFT-Calculated Energy Profile Data

This table shows representative data that could be obtained from DFT calculations for a hypothetical reaction involving this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at reference energy |

| Transition State (TS) | +25.4 | Highest energy point along the reaction coordinate |

| Intermediates | +5.2 | A meta-stable species formed during the reaction |

| Products | -15.8 | Final species formed after the reaction |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular motions, and interactions with the surrounding environment. aip.orgnih.gov

For a flexible molecule like this compound, which has rotatable bonds in its side chain, conformational analysis is crucial. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them. nih.govchemrxiv.org This is particularly important in solution, where interactions with solvent molecules can significantly influence the conformational landscape. aip.org

MD simulations explicitly model solvent molecules, providing a detailed picture of solvation shells and specific solute-solvent interactions, such as hydrogen bonding between the aminomethyl group and protic solvents. wikipedia.org The dynamic nature of these simulations captures how the solvent structure fluctuates and adapts to the solute's motion, which can affect everything from conformational equilibrium to reaction rates. nih.govresearchgate.net By analyzing the trajectories of atoms over time, properties like radial distribution functions can be calculated to quantify the structure of the solvent around the molecule. tandfonline.com

Key Outputs from MD Simulations

This table outlines the types of data typically generated from MD simulations to study conformational changes and solvent interactions.

| Parameter | Description |

| Conformational Population | The percentage of time the molecule spends in each stable conformation. |

| Dihedral Angle Distribution | A histogram showing the preferred rotational angles of key bonds. |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. |

| Hydrogen Bond Lifetime | The average duration of hydrogen bonds between the solute (e.g., the -NH2 group) and solvent molecules. |

Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Electron Delocalization

To gain a deeper understanding of the chemical bonds and electronic distribution within this compound, advanced analytical methods like Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) analysis are employed.

QCT is a branch of theoretical chemistry that partitions a molecule's electron density to define atoms and bonds in a mathematically rigorous way. researchgate.netmanchester.ac.uksciencesconf.org By analyzing the critical points in the electron density field, QCT can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify features like bond paths and ring structures. researchgate.netspeakerdeck.com

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule. wikipedia.orgfaccts.de This method provides a clear picture of the underlying bonding framework. researchgate.net

Crucially, NBO analysis also quantifies electron delocalization by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonds). wikipedia.org The strength of these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of phenomena like hyperconjugation and resonance. nih.gov For this compound, NBO analysis could reveal the extent of π-electron delocalization across the naphthalene (B1677914) ring and its interaction with the ester and aminomethyl substituents. nih.gov

Exemplary NBO Analysis Data

This table illustrates the type of information provided by an NBO analysis, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-H) | 5.2 |

| π(C1-C2) | π(C3-C4) | 18.5 |

| π(C=O) | π*(C-Oester) | 25.1 |

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, methods like DFT can be used to calculate NMR chemical shifts and simulate its UV-Vis absorption spectrum.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. nih.govnih.gov The process typically involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. github.io These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Accurate predictions often require accounting for different low-energy conformers and the effects of the solvent, which can be included through implicit solvation models. nih.govgithub.io Comparing calculated shifts with experimental data can be a powerful method for structure verification and conformational analysis. researchgate.nettandfonline.com

UV-Vis Absorption: The UV-Vis absorption spectrum of a molecule is determined by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting these transitions. faccts.denih.gov A TD-DFT calculation provides the vertical excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) for transitions from the ground state to various excited states. soton.ac.ukmdpi.comnih.gov For aromatic systems like this compound, the spectrum is typically dominated by π-π* transitions within the naphthalene ring system.

Illustrative Predicted Spectroscopic Data

This table provides an example of predicted spectroscopic data for this compound.

| Parameter | Predicted Value | Description |

| ¹H NMR Shift (Naphthyl-H) | 7.5 - 8.2 ppm | Predicted chemical shift range for aromatic protons. |

| ¹³C NMR Shift (C=O) | ~168 ppm | Predicted chemical shift for the ester carbonyl carbon. |

| λmax (UV-Vis) | ~290 nm | Wavelength of maximum absorption from TD-DFT calculation. |

| Oscillator Strength (f) | 0.85 | Intensity of the main electronic transition. |

Reaction Pathway Modeling and Transition State Characterization for Mechanistic Insights

Understanding the mechanism of a chemical reaction requires identifying all intermediates and transition states along the reaction pathway. youtube.commdpi.com Computational modeling provides a way to map out the entire potential energy surface for a reaction, offering insights that are often inaccessible through experiments alone. arxiv.orgarxiv.org

For a given reaction of this compound, computational methods can be used to propose and evaluate plausible mechanisms. This involves locating the structures of all transition states—the high-energy saddle points that connect reactants to products. mit.eduacs.org Finding these elusive structures is a key challenge in computational chemistry. researchgate.net

Once a transition state is located, its structure can be analyzed to understand which bonds are breaking and forming. A vibrational frequency calculation must be performed to characterize the transition state; a true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov Following this vibrational mode downhill in both directions using an Intrinsic Reaction Coordinate (IRC) calculation confirms that the transition state correctly connects the desired reactants and products. youtube.com This detailed characterization of the reaction pathway is fundamental to understanding reaction selectivity and designing more efficient chemical syntheses. e3s-conferences.orgresearchgate.net

Systematic Derivatization and Analog Development

Ester Modifications and Ether Analogs of the Naphthoate Moiety

The methyl ester group on the naphthoate core is a primary site for chemical alteration. Modifications at this position can significantly influence the compound's solubility, steric profile, and hydrolytic stability.

Ester Modifications: Standard synthetic protocols can be employed to modify the ester group. Transesterification, reacting the methyl ester with a different alcohol under acidic or basic conditions, can yield a variety of alkyl or aryl esters. Alternatively, hydrolysis of the methyl ester to the corresponding carboxylic acid (4-(aminomethyl)-1-naphthoic acid) provides a key intermediate. This carboxylic acid can then be coupled with a diverse range of alcohols using standard coupling agents (e.g., DCC, EDC) to generate a library of ester analogs. nih.gov

Ether Analogs: Reduction of the methyl ester group, for instance with a powerful reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, (4-(aminomethyl)naphthalen-1-yl)methanol. This alcohol serves as a precursor for the synthesis of ether analogs through reactions such as Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide and subsequently reacted with an alkyl halide.

Table 1: Potential Ester and Ether Modifications

| Modification Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Transesterification | R-OH, Acid/Base Catalyst, Heat | -COOR (where R ≠ CH₃) |

| Hydrolysis | LiOH, NaOH, or HCl (aq) | -COOH |

| Re-esterification | R-OH, DCC/EDC Coupling | -COOR |

| Reduction | LiAlH₄ in THF | -CH₂OH |

| Etherification | 1. NaH; 2. R-X | -CH₂OR |

N-Substitution and Ring-Closure Reactions of the Aminomethyl Group

The primary aminomethyl group is a highly versatile handle for introducing structural diversity. Its nucleophilic character allows for a wide array of substitution and cyclization reactions.

N-Substitution: The primary amine can be readily modified through N-acylation with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to produce sulfonamides. Reductive amination with aldehydes or ketones can introduce various alkyl groups, transforming the primary amine into secondary or tertiary amines. These substitutions can alter the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule.

Ring-Closure Reactions: The aminomethyl and naphthoate ester functionalities are suitably positioned to undergo intramolecular cyclization reactions to form heterocyclic systems. For instance, under appropriate thermal or catalytic conditions, intramolecular amidation could lead to the formation of a lactam, specifically a benzo[de]isoquinolin-1(2H)-one derivative. Such ring-closure reactions are powerful tools for creating rigid, conformationally constrained analogs which are valuable in probing molecular interactions. researchgate.netarkat-usa.org

Table 2: Derivatization of the Aminomethyl Group

| Reaction Type | Reagents | Resulting Structure/Group |

|---|---|---|

| N-Acylation | R-COCl or (RCO)₂O | -CH₂-NH-COR |

| N-Sulfonylation | R-SO₂Cl | -CH₂-NH-SO₂R |

| Reductive Amination | R'COR'', NaBH₃CN | -CH₂-NH-CHR'R'' |

| Intramolecular Cyclization | Heat or Catalyst | Fused lactam ring |

Halogenation and Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring itself can be functionalized to modulate the electronic properties and metabolic stability of the molecule.

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms (e.g., Br, Cl) onto the naphthalene ring. The position of substitution is directed by the existing substituents. The electron-donating nature of the alkyl group and the electron-withdrawing nature of the ester will influence the regioselectivity of the reaction, though conditions can often be tuned to favor specific isomers. For example, bromination of naphthalene systems can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net

Other Functionalizations: Other electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation, could potentially introduce nitro or acyl groups at various positions on the ring, further expanding the library of derivatives. The introduced functional groups can also serve as handles for subsequent chemical transformations.

Synthesis of Hybrid Molecules Incorporating Complementary Scaffolds

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a modern strategy in drug discovery. nih.gov Methyl 4-(aminomethyl)-1-naphthoate can serve as a valuable building block in this approach. The aminomethyl group or the derived carboxylic acid can be used as a linker to connect the naphthoate scaffold to other biologically active moieties, such as quinolones, triazoles, or other heterocyclic systems. nih.govmdpi.com For example, the amine could be used in an amide coupling reaction to attach the naphthoate unit to a complementary molecular fragment possessing a carboxylic acid, creating a novel hybrid molecule with potentially synergistic or multi-target activity. mdpi.comnih.gov

Comprehensive Structure-Reactivity and Structure-Property Relationship (SPR) Studies

For instance, SPR studies could involve analyzing how changes in the ester group (6.1) affect solubility and cell permeability, or how different N-substituents (6.2) impact the compound's affinity for a biological target. mdpi.com Similarly, SRR studies could investigate how halogenation of the naphthalene ring (6.3) alters the molecule's electronic properties and susceptibility to metabolic oxidation. mdpi.com Computational methods, such as Density Functional Theory (DFT), can complement experimental work by providing insights into intramolecular interactions and electronic structures, helping to rationalize observed trends in reactivity and properties. mdpi.com These studies are critical for the rational design of new compounds with optimized profiles. nih.gov

Applications in Advanced Chemical Research and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of its primary amine and ester groups positions Methyl 4-(aminomethyl)-1-naphthoate as a valuable building block in the synthesis of more complex molecular architectures. The amino group serves as a nucleophile or can be readily converted into other functional groups, while the methyl ester can undergo hydrolysis, amidation, or reduction to an alcohol, providing multiple pathways for molecular elaboration.

Researchers have demonstrated the utility of similar aminomethyl-functionalized aromatic compounds in the synthesis of novel derivatives. For instance, the aminomethyl group can undergo reactions to form amides, sulfonamides, and imines, leading to the creation of diverse compound libraries. The synthesis of novel benzo[b] researchgate.netnih.govnaphthyridine derivatives, for example, has been achieved using related starting materials, highlighting the potential for this compound to serve as a precursor to complex heterocyclic systems. mdpi.com The synthesis of aminomethyl derivatives of 4-methyl-2-prenylphenol further illustrates the synthetic utility of the aminomethyl group in constructing new molecules with specific functionalities. researchgate.net

The general synthetic utility of related compounds is summarized in the table below:

| Starting Material Analogue | Reaction Type | Product Class | Reference |

| 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines | Alkynylation, Indole addition | MAO Inhibitors | mdpi.com |

| 4-Methyl-2-prenylphenol | Aminomethylation (Mannich reaction) | Antioxidants | researchgate.net |

| D-Pantethine | Reductive amination | Enzyme probes | nih.gov |

These examples underscore the synthetic potential of the aminomethyl group present in this compound for the construction of novel organic molecules with potential applications in medicinal chemistry and materials science.

Rational Design in Coordination Chemistry for Novel Ligand Systems

The aminomethyl group in this compound provides a key coordination site for metal ions, making it a promising candidate for the design of novel ligand systems. The nitrogen atom of the amino group possesses a lone pair of electrons that can readily form coordinate bonds with a variety of transition metals. The naphthalene (B1677914) backbone provides a rigid scaffold, which can influence the geometry and stability of the resulting metal complexes.

Studies on ligands containing aminomethyl groups have shown their efficacy in coordinating with metal ions such as Cu(II) and Ni(II). documentsdelivered.com The coordination ability of the aminomethyl group, often in conjunction with other donor atoms, allows for the formation of stable chelate rings. The design of such ligands can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. For instance, the steric and electronic properties of the ligand can influence the redox potential and catalytic activity of the metal center. nih.gov The rigid naphthalene framework of this compound can be advantageous in creating pre-organized ligand environments for selective metal ion binding.

Application as Molecular Probes in Mechanistic Chemical Biology Investigations

The fluorescent nature of the naphthalene moiety makes this compound a potential scaffold for the development of molecular probes. Naphthalene derivatives are known to exhibit fluorescence, and modifications to the substituent groups can modulate their photophysical properties, such as quantum yield and emission wavelength. The amino group provides a convenient handle for conjugation to biomolecules or for the introduction of specific recognition elements.

While direct studies on this compound as a molecular probe are not prevalent, the principles of probe design suggest its potential. For example, the synthesis of 4'-aminopantetheine and its derivatives has been employed to probe the activity of enzymes like aminoglycoside N-6'-acetyltransferase. nih.gov This demonstrates the utility of amino-functionalized molecules in creating tools for chemical biology. The naphthalene core of this compound could serve as a fluorescent reporter, with changes in its emission properties upon binding to a biological target providing a means for detection and quantification.

Exploration of Non-Linear Optical (NLO) Properties and Other Advanced Material Applications

Organic molecules with extended π-conjugated systems and electron donor-acceptor groups are known to exhibit significant non-linear optical (NLO) properties. The naphthalene ring in this compound provides the π-conjugated system, while the aminomethyl group can act as an electron donor and the methyl ester as a weak electron acceptor. This donor-π-acceptor architecture is a common motif in molecules with high second-order NLO activity.

Theoretical and experimental studies on various naphthalene derivatives have highlighted their potential for NLO applications. For instance, density functional theory (DFT) calculations on molecules containing naphthalene linked to a nitrophenyl group have shown large first static hyperpolarizabilities. asianpubs.org The NLO response can be tuned by modifying the donor and acceptor groups and the nature of the conjugated bridge. Studies on naphthalene diimide derivatives have also shown that their third-order polarizability can be significantly influenced by chemical modifications. researchgate.net

A comparison of the calculated NLO properties of related naphthalene derivatives is presented below:

| Compound | Method | First Hyperpolarizability (β) | Reference |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | DFT/B3LYP/6-31++G(d,p) | High (qualitative) | asianpubs.org |

| Naphthalene diimide derivatives | DFT/B3LYP/DZVP2 | N/A (γ values reported) | researchgate.net |

| 1,8-naphthalimide hydrazone molecules | Experimental (Z-scan) | High third-order susceptibility (χ(3)) | researchgate.net |

These findings suggest that this compound and its derivatives are promising candidates for the development of new NLO materials.

Role in Supramolecular Assemblies and Host-Guest Chemistry

The planar and aromatic nature of the naphthalene core in this compound makes it an ideal component for the construction of supramolecular assemblies through non-covalent interactions such as π-π stacking. rsc.org The electron-rich naphthalene ring can interact favorably with electron-deficient aromatic systems, leading to the formation of well-ordered structures.

Naphthalenediimides, which are structurally related to the naphthalene core of the title compound, are well-known for their rich supramolecular chemistry. rsc.org They can form donor-acceptor complexes and self-assemble into complex architectures like nanotubes. The aminomethyl and methyl ester groups of this compound can also participate in hydrogen bonding, further directing the self-assembly process.

The formation of supramolecular polymers driven by naphthalene-naphthalene interactions has been reported, demonstrating the ability of this moiety to drive directional growth of polymeric aggregates. researchgate.net Furthermore, naphthalene-based macrocycles have been synthesized and their host-guest properties investigated, showing their capacity to encapsulate guest molecules. These examples highlight the potential of this compound to participate in the formation of ordered supramolecular structures and to act as a component in host-guest systems. The ability to form such assemblies is crucial for the development of new functional materials with applications in sensing, catalysis, and drug delivery.

Future Research Directions and Emerging Opportunities

Integration with Automated Synthesis and Reaction Discovery Platforms

The complexity of synthesizing multi-functionalized naphthalene (B1677914) derivatives like Methyl 4-(aminomethyl)-1-naphthoate makes it an ideal candidate for integration with automated synthesis platforms. These platforms, which combine robotics, software, and real-time analytics, can accelerate the discovery and optimization of synthetic routes.

Key Research Objectives:

High-Throughput Screening of Catalysts and Reaction Conditions: Automated systems can rapidly screen a wide array of catalysts, solvents, and temperature profiles to identify the most efficient conditions for key synthetic steps, such as the introduction of the aminomethyl group or the esterification of the naphthoic acid precursor.

Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Developing a flow-based synthesis for this compound and its derivatives would enable on-demand production and facilitate multi-step, one-pot reactions.

Algorithm-Driven Reaction Discovery: By integrating machine learning algorithms, automated platforms can predict novel reaction pathways and identify unexpected reactivity patterns, potentially leading to the discovery of new methods for synthesizing functionalized naphthalenes.

Exploration of Reactivity in Unconventional Media and Under Extreme Conditions

Investigating the behavior of this compound in non-standard environments can unlock novel reactivity and lead to the formation of unique chemical structures.

Supercritical Fluids: Using supercritical fluids, such as carbon dioxide, as reaction media can offer advantages in terms of solubility, mass transfer, and simplified product separation. Research could focus on enzymatic or catalytic transformations of the ester or amine groups in these green solvents.

Ionic Liquids: The tunable nature of ionic liquids provides a unique chemical environment that can influence reaction selectivity and catalytic efficiency. The stability of the naphthalene core combined with the reactive functional groups could lead to interesting and controlled polymerization or condensation reactions in these media.

Mechanochemistry: Solid-state reactions induced by mechanical force (ball milling) offer a solvent-free alternative for synthesis. This approach could be explored for derivatizing the primary amine or for solid-state polymerization studies, potentially leading to new materials with ordered structures.

Extreme Conditions: Subjecting the compound to high pressure or high temperature could reveal novel decomposition pathways or rearrangements, providing insights into the fundamental stability of the naphthalene system and potentially leading to the synthesis of high-performance materials.

Development of Advanced Analytical Methods for In Situ Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, the development of advanced in situ analytical methods is crucial. These techniques allow for real-time monitoring of reaction kinetics, intermediates, and byproducts without the need for sample extraction.

| Analytical Technique | Potential Application for this compound |

| Process NMR Spectroscopy | Track the conversion of starting materials and the formation of intermediates and products in real-time. |

| Raman and IR Spectroscopy | Monitor changes in vibrational modes associated with the amine and ester functional groups during a reaction. |

| Mass Spectrometry | Identify transient species and reaction byproducts in flow chemistry systems. |

These methods, when coupled with automated reaction platforms, create a powerful feedback loop for rapid process optimization and mechanistic discovery.

Data-Driven Design and Machine Learning Approaches for Derivative Prediction

The structural data of this compound can serve as a foundational data point for computational and machine learning models. These approaches can predict the properties and potential applications of a vast library of virtual derivatives, guiding synthetic efforts toward molecules with desired functions.

Future research in this area would involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse set of derivatives and measuring a specific property (e.g., fluorescence, binding affinity to a target), QSAR models can be built to predict the properties of unsynthesized analogues.

Generative Models: Machine learning models can be trained on existing chemical databases to "dream" new molecules based on the this compound scaffold, suggesting novel structures with potentially enhanced properties.

Predictive Synthesis: AI tools can analyze the structure of a desired derivative and predict the most viable synthetic routes, saving significant time and resources in the lab.

Interdisciplinary Research Synergies for Novel Chemical Functions

The true potential of this compound will likely be realized through collaborations that bridge traditional chemistry with other scientific disciplines.

Materials Science: The rigid naphthalene core makes it an excellent building block for advanced materials. The amine and ester groups provide handles for polymerization or for grafting onto surfaces. Potential applications include the development of novel polymers, metal-organic frameworks (MOFs), or functional coatings with unique optical or electronic properties.

Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding (amine) and other non-covalent interactions makes it a candidate for designing self-assembling systems, such as gels, liquid crystals, or molecular capsules for guest encapsulation.

Medicinal Chemistry: While avoiding specific dosage or safety profiling, the general structure is of interest. The aminomethylnaphthalene scaffold is a feature in various biologically active compounds. Future fundamental research could explore how this specific combination of functional groups interacts with biological macromolecules, providing a basis for future therapeutic design. For instance, related compounds like 4-amino-2-methyl-1-naphthol have been studied for their biological activities. wikipedia.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a single chemical entity into a versatile platform for innovation across numerous scientific and technological domains.

Q & A

Basic: What are the recommended protocols for synthesizing Methyl 4-(aminomethyl)-1-naphthoate with high purity, and which characterization techniques are critical for confirming its structural integrity?

Answer:

Synthesis typically involves nucleophilic substitution or catalytic coupling reactions, with purification via column chromatography using silica gel and non-polar solvents. For purity ≥95%, analytical HPLC (C18 column, acetonitrile/water gradient) is essential . Structural confirmation requires H/C NMR to verify the aminomethyl group (δ 3.8–4.2 ppm for CHNH) and ester carbonyl (δ 168–170 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H] (expected m/z: ~245). X-ray crystallography, as demonstrated for analogous naphthoates (e.g., methyl 1-bromo-2-naphthoate), resolves stereochemical ambiguities .

Basic: What toxicological parameters should be prioritized in preliminary safety assessments of this compound?

Answer:

Follow inclusion criteria from toxicological profiles for naphthalene derivatives :

- Routes of Exposure : Oral (gavage) and dermal (OECD 428), with systemic effects tracked over 14–28 days.

- Key Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological (RBC/WBC counts) parameters.

- Dose Range : Start at 50–500 mg/kg (rodents), aligning with tiered testing frameworks. Histopathology of liver/kidney tissues is mandatory.

Advanced: How can researchers resolve discrepancies in reported toxicological data for this compound across different experimental models?

Answer:

Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 isoform activity) or exposure duration. Mitigation strategies include:

- Comparative Metabolomics : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates vs. oxidative products).

- In Vitro-In Vivo Extrapolation (IVIVE) : Pair rodent data with human hepatocyte assays to model hepatic clearance .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile NOAEL/LOAEL variations between acute vs. chronic studies .

Advanced: Which advanced spectroscopic methods are most effective for analyzing the degradation products of this compound under varying pH conditions?

Answer:

Degradation studies (pH 1–13, 37°C) should employ:

- High-Resolution Mass Spectrometry (HR-MS) : Identifies hydrolyzed products (e.g., free carboxylic acid or amine fragments).

- Stability-Indicating HPLC : Quantifies degradation kinetics (t at pH 7.4).

- Solid-State NMR : For amorphous/crystalline phase changes in lyophilized samples .

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic pathways .

Advanced: How should researchers validate this compound as a standard reference material in pharmacological studies?

Answer:

Validation requires:

- Purity Certification : Triple detection via HPLC-UV, charged aerosol detection (CAD), and quantitative H NMR (qNMR) .

- Batch Consistency : Use principal component analysis (PCA) on FTIR and Raman spectra to detect lot-to-lot variability.

- Stability Protocols : Store at –20°C under argon, with periodic re-testing (every 6 months) for hygroscopicity and oxidative degradation .

- Cross-Lab Reproducibility : Collaborate with ISO 17025-accredited labs to establish inter-laboratory CV <5%.

Basic: What methodological considerations are essential when designing in vitro assays to evaluate the biological activity of this compound?

Answer:

- Solvent Compatibility : Use DMSO (≤0.1% v/v) to avoid cytotoxicity; confirm solubility via dynamic light scattering (DLS).

- Stability in Media : Pre-incubate compound in cell culture medium (37°C, 24h) and quantify recovery via LC-MS .

- Endpoint Selection : For cytotoxicity, combine MTT assay with live-cell imaging (e.g., IncuCyte) to distinguish cytostatic vs. apoptotic effects.

Advanced: How can computational modeling enhance the design of this compound derivatives with improved target selectivity?

Answer:

- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., kinases) vs. off-targets (e.g., cytochrome P450s).

- QSAR Models : Train on datasets of naphthoate bioactivity to predict ADMET properties (e.g., LogP, CNS permeability).

- MD Simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

Basic: What are the best practices for long-term storage of this compound to ensure chemical stability?

Answer:

- Storage Conditions : –20°C in amber vials under argon; desiccate with silica gel to prevent hydrolysis .

- Stability Monitoring : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.

- Reconstitution : Use freshly distilled THF or DCM to minimize solvent-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.